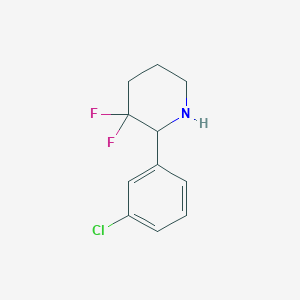
2-(3-Chlorophenyl)-3,3-difluoropiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The presence of the 3-chlorophenyl and 3,3-difluoro substituents on the piperidine ring imparts unique chemical and physical properties to this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,3-difluoropiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the piperidine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学研究应用
2-(3-Chlorophenyl)-3,3-difluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive piperidine derivatives.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Material Science: The compound’s unique chemical properties make it useful in the design and synthesis of novel materials with specific functionalities.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions can influence cellular signaling pathways and physiological responses.
相似化合物的比较
2-(3-Chlorophenyl)-3,3-difluoropiperidine can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds have shown anticonvulsant and analgesic activities.
Triazole Derivatives: Triazoles are known for their versatile biological activities, including antimicrobial and antiviral properties
Indole Derivatives: Indoles possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H12ClF2N |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12ClF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
InChI 键 |
JHSMKYOYXXXEPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(NC1)C2=CC(=CC=C2)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate](/img/structure/B13047128.png)
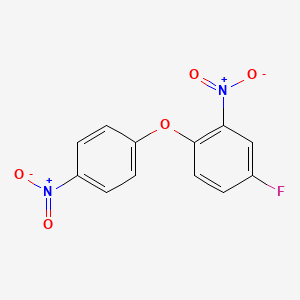

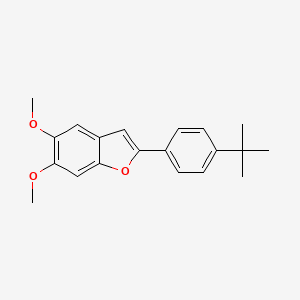
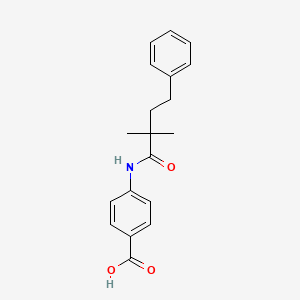
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
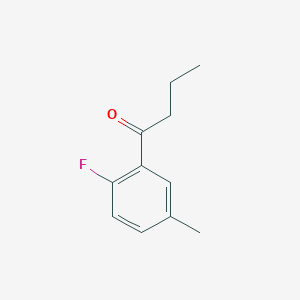
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
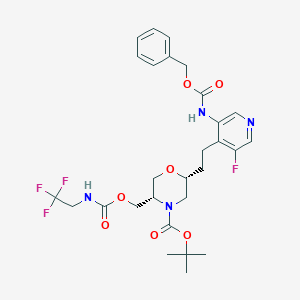
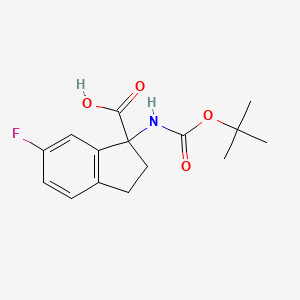
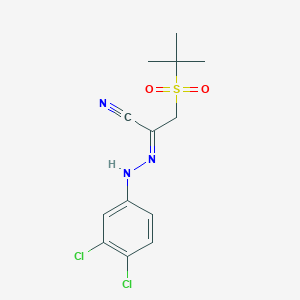
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)


